1-(ethylamino)cyclopentanecarbonitrile
Description
1-(Ethylamino)cyclopentanecarbonitrile (systematic IUPAC name: 1-(ethylamino)cyclopentane-1-carbonitrile) is a cyclopentane-derived nitrile compound featuring an ethylamino substituent on the cyclopentane ring. Its molecular formula is C₈H₁₃N₂, with a structure combining a nitrile group (-C≡N) and a secondary amine (-NH-CH₂CH₃) at the 1-position of the cyclopentane scaffold.
Properties
CAS No. |
22912-30-7 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(ethylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-2-10-8(7-9)5-3-4-6-8/h10H,2-6H2,1H3 |
InChI Key |
UKCQYJUOURCGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylamino)cyclopentanecar
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(ethylamino)cyclopentanecarbonitrile with its analogs:
Key Observations:
- Electronic Effects: The ethylamino group in the target compound introduces both electron-donating (amine) and polar (nitrile) characteristics, which may enhance solubility compared to lipophilic aryl-substituted analogs like 1-(4-fluorophenyl)cyclopentanecarbonitrile .
- Reactivity: Nitro-substituted derivatives (e.g., 1-(2-nitrophenyl)cyclopentanecarbonitrile) are likely more reactive in reduction or substitution reactions due to the electron-withdrawing nitro group, whereas the ethylamino group could participate in hydrogen bonding or serve as a protonation site in biological environments .
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